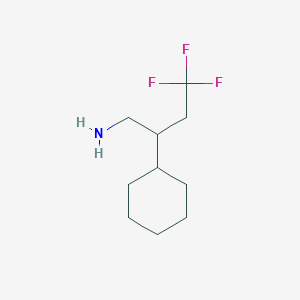

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine

Description

Properties

IUPAC Name |

2-cyclohexyl-4,4,4-trifluorobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F3N/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h8-9H,1-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRAIIZAPVMGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Amide Coupling and Subsequent Deprotection

One of the predominant synthetic routes involves coupling a trifluoromethylated carboxylic acid derivative with a cyclohexyl-containing amine, followed by deprotection to yield the target amine.

Starting Materials : Typically, a trifluoromethyl-substituted carboxylic acid such as 4,4,4-trifluorobutanoic acid or its activated derivatives (e.g., acid chlorides or esters) is reacted with commercially available or synthesized cyclohexylamines protected with Boc or other protecting groups.

Coupling Reagents : The coupling is facilitated by peptide coupling agents such as HOBt (1-Hydroxybenzotriazole), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and DIEA (N,N-Diisopropylethylamine) to promote amide bond formation under mild conditions.

Deprotection : The Boc protecting group on the amine is removed by treatment with trifluoroacetic acid (TFA) or other acid deprotection methods to liberate the free amine.

Example : In a study synthesizing cyclohexyl analogues, Boc-protected cyclohexylamines were coupled with trifluoromethylated acids, followed by Boc deprotection to afford free amines analogous to 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amide coupling | Acid + Boc-cyclohexylamine + HOBt, HCTU, DIEA | Protected amide intermediate |

| Boc deprotection | TFA or acid treatment | Free this compound |

Alternative Synthetic Routes

Diazotization and Azide Substitution : Amino-substituted benzoic acids can be converted to azido derivatives via diazotization followed by sodium azide treatment. Subsequent coupling with cyclohexylamines can lead to trifluoromethylated amine derivatives after reduction steps.

Thioamide and Thiazole Derivatives : Thioamide formation using Lawesson’s reagent and subsequent heterocycle synthesis (e.g., thiazoles) from amino acid precursors have been reported for related trifluoromethylated amines bearing cyclohexyl groups, expanding the chemical space for such compounds.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Amide coupling + Boc deprotection | Boc-protected cyclohexylamine, trifluoromethyl acid, HOBt, HCTU, DIEA, TFA | High yield, well-established | Requires protecting group steps |

| Electrochemical radical trifluoromethylation | CF3SO2Na, carbon fiber/nickel electrodes, HFIP, ambient temperature | Green, metal-free, mild conditions | Limited substrate scope reported |

| Diazotization and azide substitution | Amino benzoic acids, sodium azide, reduction steps | Versatile for azide intermediates | Multi-step, potential safety concerns |

| Thioamide and thiazole synthesis | Lawesson’s reagent, amino acid derivatives | Access to heterocyclic analogues | Complex multi-step synthesis |

Research Findings and Analytical Data

Yields : Amide coupling methods generally afford high yields (often >70%) of target amines after deprotection.

Characterization : Products are characterized by ^1H-NMR, ^13C-NMR, LC-MS, and sometimes X-ray crystallography to confirm structure and purity.

Reaction Conditions : Mild temperatures (room temperature to 50°C) and atmospheric pressure are typical for coupling reactions, while electrochemical methods operate under ambient conditions without added catalysts.

Environmental Considerations : Electrochemical methods offer greener alternatives by avoiding heavy metals and harsh oxidants.

This detailed overview synthesizes diverse and authoritative sources on the preparation of this compound, highlighting established amide coupling strategies and emerging electrochemical trifluoromethylation techniques as key methods. The choice of method depends on available starting materials, desired scale, and environmental considerations.

Chemical Reactions Analysis

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine has been explored for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit significant biological activity, including enzyme inhibition and receptor modulation.

Case Study:

In a study examining ATPase inhibition related to P-glycoprotein (P-gp), it was found that derivatives containing cyclohexyl groups significantly influenced ATPase activity. The presence of the cyclohexyl moiety was crucial for enhancing the inhibitory effects on P-gp, suggesting a similar potential for this compound in drug development .

Biochemical Assays

This compound is utilized in biochemical assays to investigate enzyme interactions and protein binding. Its ability to modulate biological pathways makes it a useful tool in studying complex biochemical processes.

Table 1: Applications in Biochemical Assays

| Application Area | Description |

|---|---|

| Enzyme Interactions | Investigating binding affinities and kinetics |

| Protein Binding Studies | Assessing the stability of protein-ligand complexes |

| Drug Candidate Screening | Evaluating pharmacological properties |

Material Science

In materials science, this compound serves as an intermediate in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties allow for the development of materials with tailored functionalities.

Example:

The compound has been used to synthesize novel polymers with enhanced thermal stability and chemical resistance due to the incorporation of trifluoromethyl groups.

Synthesis of Specialty Chemicals

The compound acts as a building block for synthesizing more complex molecules. Its versatility allows chemists to explore various synthetic pathways leading to diverse chemical entities.

Synthetic Route Example:

A common synthetic route involves reacting cyclohexylmagnesium bromide with 4,4,4-trifluorobutan-1-one followed by reductive amination to introduce the amine group.

Development of New Materials

The incorporation of this compound into polymer matrices has shown promise in creating hydrophobic materials suitable for various applications such as coatings and adhesives.

Table 2: Properties of Materials Developed Using this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Hydrophobicity | Enhanced |

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclohexyl group may influence its hydrophobic interactions. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

4,4,4-Trifluorobutan-1-amine (CAS 819-46-5)

- Structure : Linear butan-1-amine with a -CF₃ group at the terminal carbon (CF₃CH₂CH₂CH₂NH₂).

- Molecular Weight : 127.109 g/mol (free base), 163.567 g/mol (hydrochloride salt) .

- The hydrochloride salt (CAS 84153-82-2) is commercially available with 97% purity and is used in pharmaceutical intermediates .

- Applications : Used as a building block in medicinal chemistry for introducing fluorine into molecules .

4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine (CAS 1016820-04-4)

- Structure : Cyclohexane ring with a trifluoroethoxy (-OCH₂CF₃) substituent at the 4-position and an amine group at the 1-position.

- Molecular Weight : 197.20 g/mol .

- Key Differences :

- Replaces the trifluorobutyl chain with a trifluoroethoxy group, altering electronic effects (electron-withdrawing via ether linkage vs. direct -CF₃).

- The cyclohexane ring is retained, but the substitution pattern differs, affecting conformational flexibility.

- Applications : Likely explored in drug discovery for its balance of lipophilicity and hydrogen-bonding capacity .

2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride (CAS 1803585-22-9)

- Structure : Cyclobutane ring with a -CF₃ group and an amine group at adjacent positions.

- Molecular Weight: Not explicitly provided, but estimated ~195.6 g/mol .

- The -CF₃ group is directly attached to the ring, creating a more rigid structure than the butan-1-amine backbone in the target compound.

- Applications : Discontinued product; possibly investigated for constrained analogs in bioactive molecules .

Data Table: Structural and Physicochemical Comparison

*Estimated properties based on structural analogs.

Research Findings and Trends

- Fluorine Impact : The -CF₃ group in all analogs enhances metabolic stability and bioavailability by resisting oxidative degradation .

- Cyclohexyl vs. Linear Chains : Cyclohexyl groups improve membrane permeability but may reduce aqueous solubility compared to linear analogs like 4,4,4-trifluorobutan-1-amine .

- Salt Forms : Hydrochloride salts (e.g., CAS 84153-82-2) are commonly used to improve crystallinity and handling in synthesis .

Biological Activity

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (C10H14F3N) is a fluorinated organic compound notable for its unique structural features, including a cyclohexyl group and trifluoromethyl substituents. This compound exhibits significant biological activity, which is primarily attributed to its ability to interact with various biological systems. The following sections explore the compound's synthesis, mechanisms of action, and biological implications based on recent studies.

The chemical structure of this compound includes:

- Molecular Formula : C10H14F3N

- Molecular Weight : 201.22 g/mol

- Functional Groups : Trifluoromethyl and amine groups

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its membrane penetration and interaction with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Modulation : The compound has been shown to influence enzyme activities by altering binding affinities due to its unique steric properties imparted by the cyclohexyl group.

- Receptor Interaction : Its structural characteristics allow it to interact effectively with various receptors, potentially modulating signaling pathways involved in cellular responses .

- Inhibition of Efflux Pumps : Similar compounds have demonstrated inhibitory effects on P-glycoprotein (P-gp), a critical efflux pump involved in drug resistance. The presence of the cyclohexyl group may enhance this inhibition .

Case Studies and Research Findings

A number of studies have evaluated the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that compounds similar to this compound exhibited significant inhibition of ATPase activity in drug-resistant cell lines. The cyclohexyl group was crucial for enhancing this inhibitory effect .

- Cellular Uptake Studies : Research indicated that the trifluoromethyl group facilitates cellular uptake by increasing lipophilicity. This property allows for better penetration through lipid membranes, enhancing the compound's efficacy in pharmacological applications.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C10H14F3N | Cyclohexyl group enhances steric properties | Modulates enzyme activity; inhibits P-gp |

| 4,4-Difluorocyclohexanamine | C6H11F2N | Similar fluorination pattern | Limited studies on enzyme interactions |

| 3,3,3-Trifluoropropan-1-amine | C3H8F3N | Shorter carbon chain | Less effective in membrane penetration |

Q & A

Q. What are the recommended synthetic routes for 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclohexylamine derivatives and fluorinated intermediates. For example, transaminase-catalyzed reactions (as seen in cyclohexane-1-amine synthesis) may be adapted for enantioselective synthesis . Key steps include:

- Amine alkylation : Reacting cyclohexylamine with a trifluorobutyl halide under inert conditions (e.g., N₂ atmosphere).

- Catalytic optimization : Use of palladium or nickel catalysts for C–N bond formation, with temperature control (60–80°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for isolating the amine.

Yield optimization requires monitoring pH, solvent polarity (e.g., DMF vs. THF), and catalyst loading .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and trifluorobutyl signals (δ 2.5–3.5 ppm for CH₂CF₃). The absence of extraneous peaks confirms purity .

- 19F NMR : A singlet near δ -70 ppm confirms the CF₃ group .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (C₁₀H₁₇F₃N, calc. ~220.2 g/mol). Fragmentation patterns (e.g., loss of cyclohexyl group) validate the backbone .

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

- Methodological Answer :

- Storage : Under nitrogen at –20°C in amber glass vials to prevent oxidation and moisture absorption .

- Degradation Monitoring :

- HPLC/GC : Track impurities over time using C18 columns (acetonitrile/water mobile phase) or capillary GC with FID detection .

- Karl Fischer titration : Measure water content periodically to assess hydrolytic stability .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecule’s geometry using B3LYP/6-31G(d) basis sets to calculate bond dissociation energies (e.g., C–F vs. C–N) and predict sites for electrophilic/nucleophilic attack .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., amine receptors). Focus on hydrophobic interactions with cyclohexyl and CF₃ groups .

- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate aqueous or lipid environments .

Q. What strategies resolve contradictory data in reaction optimization studies (e.g., unexpected byproducts in catalytic amination)?

- Methodological Answer :

- Root-Cause Analysis :

- In situ IR/Raman : Monitor intermediate formation to identify competing pathways (e.g., over-alkylation) .

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace reaction mechanisms .

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) causing variability .

- Cross-Validation : Replicate experiments in independent labs using standardized protocols .

Q. How can continuous-flow reactors improve the scalability and safety of synthesizing this compound?

- Methodological Answer :

- Flow Setup : Use microreactors with PTFE tubing to handle corrosive intermediates (e.g., trifluorobutyl halides). Maintain residence times <5 minutes to suppress side reactions .

- In-line Analytics : Integrate LC-MS or FTIR for real-time monitoring of reaction progress .

- Safety : Implement pressure relief valves and automated shutdown protocols for exothermic steps .

Q. What advanced purification techniques (e.g., chiral chromatography) are suitable for isolating enantiomerically pure this compound?

- Methodological Answer :

- Chiral Stationary Phases : Use cellulose-based CSPs (e.g., Chiralpak IC) with hexane/isopropanol gradients for enantiomer separation .

- Crystallization : Screen chiral resolving agents (e.g., tartaric acid derivatives) to induce diastereomeric salt formation .

- SFC (Supercritical Fluid Chromatography) : Employ CO₂/ethanol mobile phases for high-resolution separations with minimal solvent waste .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.